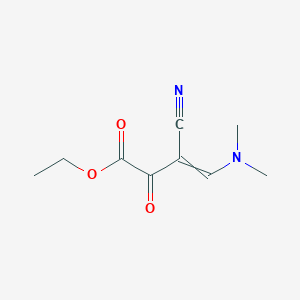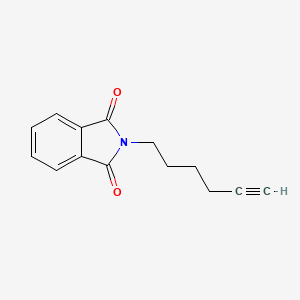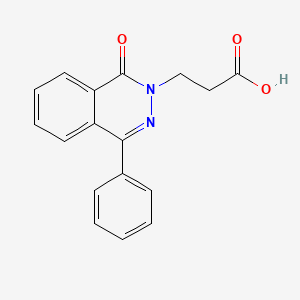
3-(2-Methylphenyl)pyridine
Übersicht
Beschreibung
3-(2-Methylphenyl)pyridine is a compound that belongs to the class of organic chemicals known as aryl pyridines. These compounds contain a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, attached to a phenyl group that has a methyl substituent. The specific position of the methyl group on the phenyl ring can influence the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of substituted 3-(2-hydroxyphenyl)pyridines, which are closely related to 3-(2-Methylphenyl)pyridine, can be achieved through a transition-metal-free route involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile at room temperature. This method proceeds in good yields and involves a series of rearrangements .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using single-crystal X-ray diffraction analyses. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine shows that the pyridine and phenyl rings are planar, with a slight torsional angle . Similarly, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine consists of two nearly planar pyridine subunits with a bent conformation of the linking hydrazo-bridge .
Chemical Reactions Analysis
The reactivity of metal complexes with pyridine derivatives has been studied, indicating that pyridine can act as a Lewis base and form coordination compounds with various metals. For instance, complexes with 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione and pyridine derivatives show that pyridine molecules can complete the octahedral coordination of the metal .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and substituents. For example, the vibrational spectra, crystal structure, and DFT quantum chemical calculations of 2-phenylazo-5-nitro-6-methyl-pyridine provide insights into the molecular conformation and dynamics of the compound . Similarly, the crystal structure of 3-hydroxy-2-methyl-4(1H)-pyridinones reveals normal bond lengths and angles, and the importance of hydrogen bonding to the solubility and stability of the compounds .
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine is a potent and highly selective antagonist of the metabotropic glutamate subtype 5 receptor (mGlu5 receptor). This compound is significantly more effective than its predecessor in the rat fear-potentiated startle model of anxiety, indicating its potential in therapeutic applications (Cosford et al., 2003).
Organic Synthesis
Reactions involving β-(lithiomethyl)azines with nitriles, including 3-methylazines, lead to the formation of various pyrrolo-pyridines and related compounds. This type of reaction demonstrates the versatility of these compounds in synthesizing a range of pyridine-based structures (Davis et al., 1992).
Sensing Applications
A novel small molecule fluorescent sensor based on a pyridine-pyridone scaffold has been developed for detecting Zn2+. The compound, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, demonstrates chelation-enhanced fluorescence in the presence of Zn2+, underscoring its potential in biological sensing applications (Hagimori et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including 3-(2-Methylphenyl)pyridine, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid. These studies contribute to understanding how such compounds can be used to prevent metal corrosion, a critical aspect in industrial applications (Ansari et al., 2015).
Materials Science and Electroluminescence
3-(2-Methylphenyl)pyridine derivatives have also been utilized in the development of high-efficiency electroluminescent materials for organic light-emitting diodes (OLEDs). These materials have shown promise in improving the performance and efficiency of OLEDs, crucial for display and lighting technologies (Su et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQGQLBQBGMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399708 | |
| Record name | 3-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)pyridine | |
CAS RN |
90395-49-6 | |
| Record name | 3-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)


